molecular formula C16H8O2 B190121 Indeno[2,1-a]indene-5,10-dione CAS No. 16408-95-0

Indeno[2,1-a]indene-5,10-dione

Cat. No. B190121
CAS RN: 16408-95-0
M. Wt: 232.23 g/mol
InChI Key: XHXZQUDEFAEGAZ-UHFFFAOYSA-N
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Description

Indeno[2,1-a]indene-5,10-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of indene derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of indeno[2,1-a]indene-5,10-dione is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes or the modulation of specific signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

Indeno[2,1-a]indene-5,10-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, this compound has been found to possess antioxidant properties, which can be useful in preventing oxidative damage in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using indeno[2,1-a]indene-5,10-dione in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various fields of scientific research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of indeno[2,1-a]indene-5,10-dione. One area of research is the development of new drugs based on this compound, which can be used to treat various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safe use in experimental settings.

Synthesis Methods

The synthesis of indeno[2,1-a]indene-5,10-dione can be achieved through several methods, including the reaction of indene with maleic anhydride in the presence of a catalyst. This reaction results in the formation of a cyclic anhydride, which can be further converted into indeno[2,1-a]indene-5,10-dione through a series of chemical reactions.

Scientific Research Applications

Indeno[2,1-a]indene-5,10-dione has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for drug development. Additionally, this compound has been found to possess antioxidant properties, which can be useful in preventing oxidative damage in biological systems.

properties

CAS RN

16408-95-0

Product Name

Indeno[2,1-a]indene-5,10-dione

Molecular Formula

C16H8O2

Molecular Weight

232.23 g/mol

IUPAC Name

indeno[2,1-a]indene-5,10-dione

InChI

InChI=1S/C16H8O2/c17-15-11-7-3-1-5-9(11)13-14(15)10-6-2-4-8-12(10)16(13)18/h1-8H

InChI Key

XHXZQUDEFAEGAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C4=CC=CC=C4C3=O

Other CAS RN

16408-95-0

synonyms

Indeno[2,1-a]indene-5,10-dione

Origin of Product

United States

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